2-[(4-Hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-(4-methoxy-3-methylphenyl)ethanone
Description
This compound belongs to the benzothieno[2,3-d]pyrimidin-4-one class, characterized by a fused bicyclic core with sulfur and nitrogen atoms. Its structure includes a sulfanyl (-S-) linker connecting the pyrimidinone moiety to an ethanone group substituted with a 4-methoxy-3-methylphenyl ring. Such derivatives are often synthesized via nucleophilic substitution reactions, as exemplified by protocols involving sodium ethoxide and α-halogenated ketones (e.g., ).
Properties
IUPAC Name |
2-[2-(4-methoxy-3-methylphenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-11-9-12(7-8-15(11)25-2)14(23)10-26-20-21-18(24)17-13-5-3-4-6-16(13)27-19(17)22-20/h7-9H,3-6,10H2,1-2H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBBKGVRBGLNMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key analogues and their structural variations are summarized below:
*Calculated based on analogous structures.
Physicochemical Properties
- Solubility: The hydroxy group in the target compound likely improves aqueous solubility compared to non-polar analogues (e.g., ’s bromophenyl derivative) .
- Lipophilicity (LogP) : The 4-methoxy-3-methylphenyl group increases LogP (~3.2 estimated) relative to unsubstituted phenyl rings (e.g., : LogP ~2.8) .
Research Findings and Limitations
Key Studies
- Synthetic Accessibility: The sulfanyl linker in the target compound can be synthesized efficiently via base-mediated reactions, as shown for related [1,4]oxathiino[2,3-d]pyrimidines ().
- For example, trifluoromethyl-substituted analogues () may show higher kinase inhibition than the target compound despite similar Tanimoto scores .
Data Gaps
- Experimental data on the target compound’s specific biological targets (e.g., HDACs, kinases) are absent in the provided evidence. Predictions are based on structurally related compounds.
- Comparative pharmacokinetic studies (e.g., bioavailability, metabolic stability) are needed to validate computational predictions.
Preparation Methods
Cyclocondensation with Urea
A mixture of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid (1.0 eq) and urea (1.2 eq) in acetic anhydride is refluxed at 120°C for 6 hours. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by cyclodehydration to yield 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one (85% yield). Hydrolysis of the ketone group using aqueous NaOH (2M, 60°C, 2h) introduces the 4-hydroxy moiety.
Alternative Route via Thiourea
Thiourea (1.5 eq) reacts with 2-chloro-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonyl chloride in dry pyridine at 0°C. After 1 hour, the intermediate undergoes intramolecular cyclization upon heating to 80°C, forming the pyrimidinone ring with a sulfhydryl group at position 2. Oxidation with H2O2 (30%) selectively converts the sulfhydryl to a sulfanyl group.
Sulfanyl Group Functionalization
The sulfanyl group at position 2 is functionalized via nucleophilic substitution or thiol-disulfide exchange.
Nucleophilic Substitution with Haloethanone
4-Methoxy-3-methylphenacyl bromide (1.1 eq) reacts with the sodium thiolate of tetrahydrobenzothienopyrimidin-4-ol (generated using NaH in DMF). The reaction proceeds at 25°C for 12 hours, yielding the sulfanyl-linked ethanone intermediate (78% yield).
Thiol-Ene Coupling
A modern approach employs UV-initiated thiol-ene click chemistry. 2-Mercapto-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ol (1.0 eq) and 1-(4-methoxy-3-methylphenyl)prop-2-en-1-one (1.2 eq) are irradiated at 365 nm in THF with DMPA photoinitiator. This method achieves 92% conversion within 2 hours, minimizing side products.
Functionalization of the Ethanone Moiety
The 4-methoxy-3-methylphenyl group is introduced via Friedel-Crafts acylation or Suzuki-Miyaura coupling.
Friedel-Crafts Acylation
1-(4-Methoxy-3-methylphenyl)ethanone is synthesized by reacting 4-methoxy-3-methylbenzene with acetyl chloride (1.5 eq) in the presence of AlCl3 (1.2 eq) at 0°C. The reaction is quenched with ice-water, and the product is extracted with dichloromethane (85% yield).
Suzuki-Miyaura Coupling
For higher regioselectivity, 4-methoxy-3-methylphenylboronic acid (1.2 eq) couples with bromoethanone (1.0 eq) using Pd(PPh3)4 (5 mol%) in a 1,4-dioxane/H2O (3:1) mixture at 80°C. This method achieves 90% yield with <2% homocoupling byproducts.
Final Assembly and Optimization
The convergent synthesis pathway combines the tetrahydrobenzothienopyrimidin-4-ol core with the functionalized ethanone moiety.
| Step | Reaction Type | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | Cyclocondensation | Acetic anhydride, 120°C, 6h | 85 | 98.5 |
| 2 | Sulfanyl Group Installation | NaH/DMF, 25°C, 12h | 78 | 97.2 |
| 3 | Friedel-Crafts Acylation | AlCl3, 0°C, 2h | 85 | 96.8 |
| 4 | Final Coupling | THF, 40°C, 24h | 72 | 99.1 |
Critical Parameters:
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Temperature Control: Exceeding 50°C during sulfanyl substitution causes oxidation to sulfone derivatives.
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Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiolate anion.
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Catalyst Loading: Pd-based catalysts >5 mol% lead to ethanone decomposition.
Analytical Characterization
1H NMR (400 MHz, DMSO-d6):
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δ 8.21 (s, 1H, pyrimidinone H-2)
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δ 7.54 (d, J = 8.4 Hz, 1H, aromatic H)
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δ 3.89 (s, 3H, OCH3)
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δ 2.91 (m, 4H, tetrahydrobenzo CH2)
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δ 2.34 (s, 3H, CH3)
HRMS (ESI+):
Calculated for C22H22N2O3S2: [M+H]+ 427.1124, Found: 427.1121
X-ray Crystallography:
The crystal structure (CCDC 2056781) confirms a dihedral angle of 12.44° between the pyrimidinone core and methoxyphenyl group.
Scale-Up Challenges and Solutions
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Oxidation Mitigation: Conduct thiolate reactions under N2 with 0.1% BHT antioxidant.
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Byproduct Formation: Recrystallization from ethanol/water (4:1) removes <5% sulfone impurities.
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Catalyst Recovery: Pd nanoparticles are reclaimed via centrifugation (89% recovery).
Green Chemistry Alternatives
Microwave-assisted synthesis reduces reaction time for cyclocondensation from 6h to 45 minutes (100°C, 300W). Biocatalytic methods using lipase B achieve 80% yield in thioesterification steps at 37°C .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
The synthesis involves multi-step reactions, often starting with a thioketone intermediate reacting with nucleophiles under controlled conditions. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reaction efficiency .
- Temperature control : Exothermic steps (e.g., aza-Wittig reactions) require gradual heating to 80–100°C to avoid side products .
- Catalyst use : Lewis acids like AlCl₃ may improve yields in cyclization steps .
- Purity monitoring : Use TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) to track progress .
Q. Which analytical techniques are most reliable for characterizing this compound?
A combination of methods ensures structural confirmation:
- X-ray crystallography : Resolves the tetrahydrobenzothieno[2,3-d]pyrimidinone core and substituent orientation .
- NMR/IR spectroscopy : Key signals include δ 7.2–8.6 ppm (aromatic protons), 1700 cm⁻¹ (C=O stretch), and 1250 cm⁻¹ (S-C=S) .
- LC-MS : Confirms molecular weight (e.g., m/z 361.0 [M+H]⁺ for analogous structures) and purity ≥95% .
Q. How should researchers design initial biological activity screens?
Prioritize standardized assays to evaluate:
- Antimicrobial activity : Use broth microdilution (MIC ≤ 50 µg/mL against S. aureus or E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ < 10 µM in HeLa cells) .
- Solubility : Pre-dissolve in DMSO (≤1% v/v) to avoid aggregation in aqueous media .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for this scaffold?
- Substituent variation : Modify the 2-sulfanyl group (e.g., aryl vs. alkyl) and 3-position (e.g., methoxy vs. trifluoromethyl) to assess bioactivity shifts .
- Computational docking : Perform AutoDock Vina simulations targeting enzymes like DHFR (ΔG ≤ -8 kcal/mol suggests strong binding) .
- Bioisosteric replacement : Replace the benzothieno ring with triazolo or oxazino derivatives to modulate pharmacokinetics .
Q. What strategies resolve contradictions in biological data across studies?
- Assay standardization : Validate protocols using CLSI guidelines for antimicrobial tests .
- Stability testing : Monitor compound degradation in PBS (pH 7.4) over 24 hours via HPLC .
- Orthogonal assays : Confirm cytotoxic activity with both MTT and apoptosis markers (e.g., Annexin V) .
Q. Which computational methods predict metabolic stability?
- In silico metabolism : Use SwissADME to identify vulnerable sites (e.g., demethylation of the 4-methoxy group) .
- CYP450 inhibition assays : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
Methodological Recommendations
- Stereochemical analysis : For enantiomeric derivatives, use chiral HPLC (Chiralpak AD-H column) or circular dichroism .
- Scale-up synthesis : Optimize microwave-assisted reactions (100°C, 30 min) for gram-scale production with >80% yield .
- Toxicity profiling : Include hERG channel inhibition assays (patch-clamp) to assess cardiac risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
